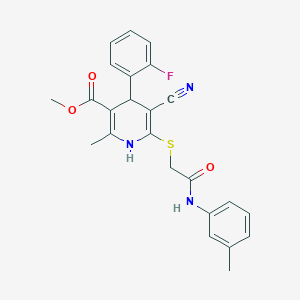
Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C24H22FN3O3S and its molecular weight is 451.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate (CAS No. 684238-11-7) is a complex organic compound that belongs to the dihydropyridine class of compounds. These compounds are known for their diverse biological activities, particularly in pharmacology. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C23H20FN3O3S
- Molar Mass : 437.49 g/mol
| Property | Value |
|---|---|
| CAS Number | 684238-11-7 |
| Molecular Structure | Molecular Structure |
| Synonyms | Methyl 5-cyano... |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the cyano and fluorophenyl groups enhances its binding affinity to specific receptors and enzymes, which may lead to inhibition or activation of key biological pathways.
- Antiviral Activity : Studies have shown that related dihydropyridine derivatives exhibit antiviral properties by inhibiting viral polymerase activity. For instance, a derivative demonstrated significant inhibition in micromolar ranges (IC50 = 36 μM) against viral polymerase in ELISA assays .
- Antiproliferative Effects : The compound has been evaluated for its antiproliferative activity against various cancer cell lines. In one study, derivatives with similar structures showed promising results against HepG2 liver cancer cells and MCF-7 breast cancer cells, indicating potential as an anticancer agent .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds within the same chemical class as this compound:
- Antiviral Activity : A study focused on pyrimidine and pyridine derivatives found that certain modifications to the structure enhanced antiviral efficacy against influenza viruses. The compound's structural similarities suggest it may possess comparable antiviral properties .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays across multiple cell lines. Compounds with similar scaffolds exhibited varying degrees of cytotoxicity, with some derivatives showing CC50 values above 250 μM, indicating a favorable safety profile .
- Structure Activity Relationship (SAR) : Research into SAR has revealed that modifications to the aromatic rings and functional groups significantly influence biological activity. The presence of electron-withdrawing groups like cyano and electron-donating groups like methoxy was correlated with increased potency in antiproliferative assays .
Properties
IUPAC Name |
methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S/c1-14-7-6-8-16(11-14)28-20(29)13-32-23-18(12-26)22(17-9-4-5-10-19(17)25)21(15(2)27-23)24(30)31-3/h4-11,22,27H,13H2,1-3H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVITTADPMRAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














